molecular formula C19H20N4O3 B2606170 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905797-92-4

6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2606170
CAS RN: 905797-92-4
M. Wt: 352.394
InChI Key: KDQSOASJZSVJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazin-5(4H)-one group suggests that part of the molecule is a heterocyclic ring containing nitrogen atoms . The ethoxybenzyl and methoxyphenylamino groups are likely attached to this ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions involving nucleophilic substitution or condensation. The ethoxy group might undergo reactions involving cleavage of the ether bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether and amino groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has delved into the synthesis of novel 1,2,4-triazole derivatives, including structures similar to "6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one", exploring their antimicrobial properties. One study outlined the creation of several derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to compounds with varying degrees of antimicrobial activity against test microorganisms (Bektaş et al., 2007).

Anticancer Evaluation

Another significant application of triazine derivatives is in the field of anticancer research. A particular study synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types. Some synthesized compounds exhibited promising anticancer activity, suggesting the potential therapeutic applications of these molecules (Bekircan et al., 2008).

Synthesis of Cyclic Dipeptidyl Ureas

The compound and its related structures have also been explored for the synthesis of new classes of molecules, such as cyclic dipeptidyl ureas. Through specific reactions involving cyclohexyl or benzyl isocyanide, new pseudopeptidic triazines were synthesized, offering a foundation for further chemical and biological studies (Sañudo et al., 2006).

p-Methoxybenzylation Techniques

In the domain of synthetic chemistry, methods for p-methoxybenzylation of hydroxy groups using triazine derivatives have been developed, showcasing the versatility of these compounds in facilitating synthetic transformations. Such methodologies are of practical use for producing p-methoxybenzyl ethers, demonstrating the compound's utility in synthetic organic chemistry (Yamada et al., 2013).

properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-14-10-8-13(9-11-14)12-16-18(24)21-19(23-22-16)20-15-6-4-5-7-17(15)25-2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQSOASJZSVJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

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